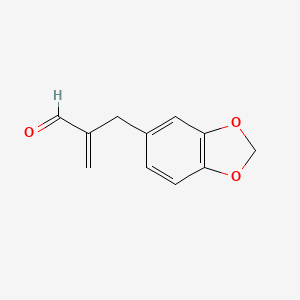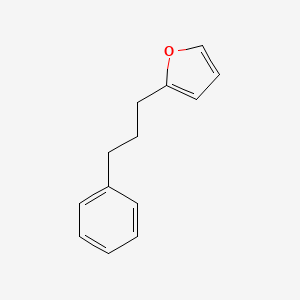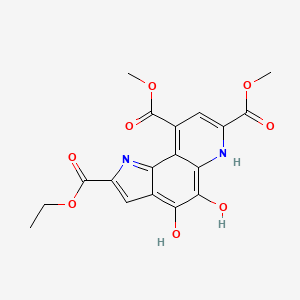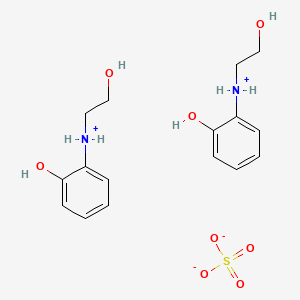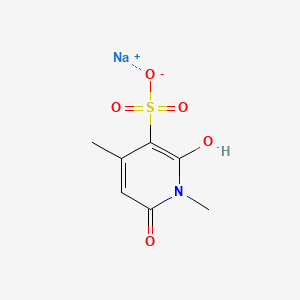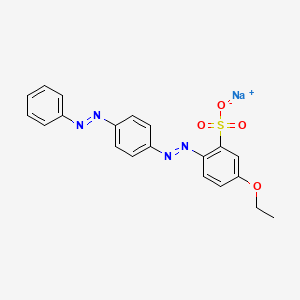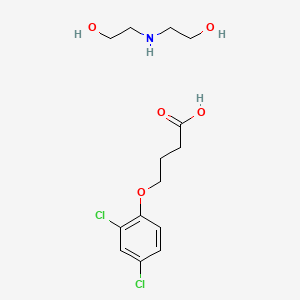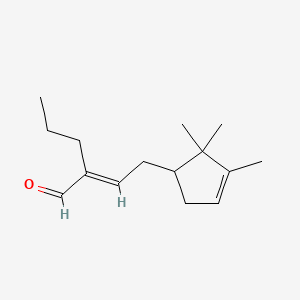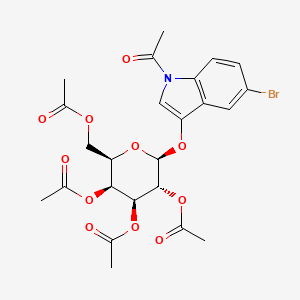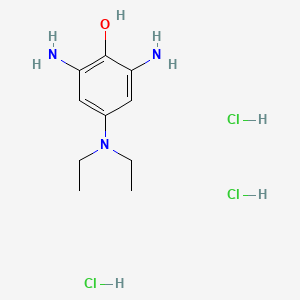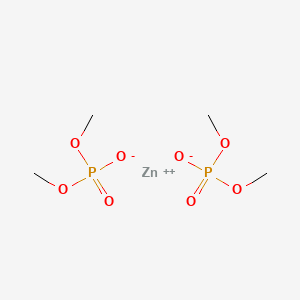
Zinc tetramethyl bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc tetramethyl bis(phosphate) is a chemical compound with the molecular formula C2H7O4P.1/2Zn. . This compound is part of the broader class of zinc phosphates, which are widely studied for their diverse functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc tetramethyl bis(phosphate) typically involves the reaction of zinc salts with phosphoric acid derivatives under controlled conditions. One common method is the hydrothermal reaction, where zinc salts and phosphoric acid are reacted at elevated temperatures and pressures to form the desired compound . The reaction conditions, such as temperature, pH, and molar ratios, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of zinc tetramethyl bis(phosphate) often involves large-scale hydrothermal synthesis or sol-gel methods. These methods are preferred due to their scalability and ability to produce high-purity products. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and high yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc tetramethyl bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Zinc tetramethyl bis(phosphate) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide and phosphate derivatives, while substitution reactions can produce a variety of organophosphate compounds .
Applications De Recherche Scientifique
Zinc tetramethyl bis(phosphate) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Mécanisme D'action
The mechanism of action of zinc tetramethyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It also plays a role in regulating cellular processes by modulating the activity of signaling pathways such as the NF-κB pathway . The precise mechanism of action depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc phosphate: A widely studied compound with applications in corrosion protection and biomedical fields.
Zinc sulfide: Known for its use in optoelectronics and as a phosphor material.
Zinc oxide: Commonly used in sunscreens, rubber manufacturing, and as a catalyst.
Uniqueness
Zinc tetramethyl bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties compared to other zinc compounds.
Propriétés
Numéro CAS |
73008-55-6 |
|---|---|
Formule moléculaire |
C4H12O8P2Zn |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
zinc;dimethyl phosphate |
InChI |
InChI=1S/2C2H7O4P.Zn/c2*1-5-7(3,4)6-2;/h2*1-2H3,(H,3,4);/q;;+2/p-2 |
Clé InChI |
LPLDJVOZPVFBGS-UHFFFAOYSA-L |
SMILES canonique |
COP(=O)([O-])OC.COP(=O)([O-])OC.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


